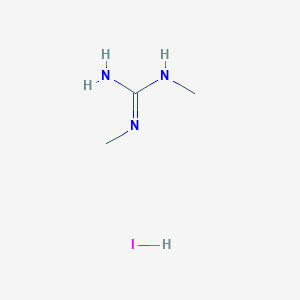

N,N'-dimethylguanidine hydroiodide

Description

Significance of Guanidine (B92328) Derivatives in Contemporary Chemical Science

Guanidine derivatives are integral to numerous areas of modern chemical science, primarily due to the unique properties of the guanidinium (B1211019) group. This cation, formed by the protonation of the guanidine nitrogen, exhibits exceptional stability due to resonance delocalization of the positive charge across its three nitrogen atoms. This inherent stability and the strong basicity of guanidines make them valuable in a multitude of applications.

In the realm of medicinal chemistry, the guanidine moiety is a privileged scaffold, found in a wide array of natural products and synthetic drugs. researchgate.netnih.gov Its ability to form strong hydrogen bonds and interact with biological targets has led to its incorporation into pharmaceuticals with diverse therapeutic actions, including antimicrobial, antiviral, and anticancer agents. nih.gov Notable examples of guanidine-containing drugs include the antidiabetic medication metformin (B114582) and the antiviral drug zanamivir.

Beyond medicine, guanidine derivatives are finding increasing use in materials science and catalysis. Guanidinium salts are being investigated for their role in the formation of perovskite solar cells, where they can contribute to enhanced stability and efficiency. mdpi.com Furthermore, the strong basicity of guanidine derivatives makes them effective organocatalysts in a variety of organic transformations. The ability of the guanidinium group to stabilize anions through hydrogen bonding is another key feature exploited in supramolecular chemistry and anion recognition.

General Academic Context and Research Trajectories for N,N'-Dimethylguanidine Hydroiodide

While the broader family of guanidine derivatives has been extensively explored, this compound occupies a more specialized niche within academic research. Its primary role appears to be that of a reagent or precursor in organic synthesis, likely valued for the specific properties conferred by the dimethyl substitution and the hydroiodide counter-ion.

The presence of the methyl groups on the nitrogen atoms influences the steric and electronic properties of the guanidinium cation, which can affect its reactivity and interaction with other molecules. The hydroiodide counter-ion can also play a role in reaction outcomes, differing from the more commonly encountered hydrochloride or sulfate (B86663) salts.

Current research involving this compound is not as widespread as for other guanidinium salts. However, its availability as a research chemical suggests its use in specific, targeted synthetic applications. Further research is needed to fully elucidate its potential in areas such as catalysis, the synthesis of novel heterocyclic compounds, and as a component in advanced materials.

Chemical and Physical Properties of this compound

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 57069-85-9 |

| Molecular Formula | C₃H₁₀IN₃ |

| Molecular Weight | 215.04 g/mol |

This data is compiled from commercially available sources for research-grade chemicals. sapphirebioscience.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2-dimethylguanidine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3.HI/c1-5-3(4)6-2;/h1-2H3,(H3,4,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYQZVHBGPJPID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)N.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57069-85-9 | |

| Record name | N,N'-dimethylguanidine hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Studies of N,n Dimethylguanidine Hydroiodide

Reagent and Catalyst Applications in Organic Transformations

N,N'-dimethylguanidine and its derivatives have demonstrated utility as both reagents and catalysts in a variety of organic transformations. Their basicity and nucleophilicity play crucial roles in their chemical behavior, enabling them to participate in and promote various reactions.

Catalytic Roles in Chemical Reactions

The guanidine (B92328) functional group is a highly polar and basic moiety, capable of establishing strong ionic and hydrogen bonding interactions. This characteristic makes guanidine derivatives, including N,N'-dimethylguanidine, valuable in organocatalysis. nih.gov While specific studies focusing solely on the hydroiodide salt are limited in the provided results, the catalytic activity of the guanidine scaffold is well-documented. For instance, guanidines can be employed in cyclization reactions. beilstein-journals.org Metal-catalyzed processes involving guanidine derivatives have been developed for various transformations, such as alkene hydroamination and carboamination. chemrxiv.org

Enhancement of Synthetic Process Efficiency

The use of guanidine derivatives can enhance the efficiency of synthetic processes. For example, in the synthesis of biguanides, the reaction conditions, including the choice of reagents and solvents, significantly impact the yield and reaction time. nih.gov The synthesis of N-substituted N1-cyano-S-methylisothioureas, which are precursors to guanidine derivatives, is described as straightforward and efficient from inexpensive starting materials. beilstein-journals.org This suggests that synthetic routes involving N,N'-dimethylguanidine derivatives can be optimized for efficiency.

Elucidation of Reaction Mechanisms Involving Dimethylguanidine Scaffolds

Understanding the reaction mechanisms of dimethylguanidine scaffolds is essential for their effective application in organic synthesis. This involves studying their acid-base properties, reactivity profiles, and participation in complex reaction pathways.

Investigation of Acid-Base Equilibria and Proton Transfer

Guanidine is a strong base due to the resonance stabilization of its protonated form, the guanidinium (B1211019) ion. The delocalization of the positive charge over the three nitrogen atoms makes the conjugate acid very stable, thus favoring protonation. Acid-base equilibria are fundamental to understanding the behavior of guanidines in reactions, as their basicity often dictates their role as a catalyst or reagent. physicsandmathstutor.comlibretexts.orguml.educhem1.com The pKa of the conjugate acid of a guanidine derivative is a key parameter in these investigations. The transfer of protons is a central feature of acid-base reactions involving these scaffolds. physicsandmathstutor.comlibretexts.org

Analysis of Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of guanidine scaffolds is characterized by both nucleophilic and electrophilic properties. nih.gov The lone pairs of electrons on the nitrogen atoms make the guanidine group nucleophilic. This nucleophilicity is crucial for its role in many reactions, such as the synthesis of heterocyclic compounds. nih.gov Conversely, the carbon atom of the guanidine group can exhibit electrophilic character, particularly when the nitrogen atoms are substituted with electron-withdrawing groups or when the group is protonated. purkh.com The balance between nucleophilic and electrophilic character influences the reaction pathways and the types of products formed. nih.govpurkh.com For example, in nucleophilic substitution reactions, a nucleophile attacks an electrophilic carbon center. purkh.com

Exploration of Radical Cyclization Pathways

Guanidine scaffolds can participate in radical cyclization reactions to form complex cyclic structures. nih.gov These reactions often involve the generation of a radical species that subsequently undergoes an intramolecular cyclization. For instance, the synthesis of fused tricyclic guanidine alkaloids has been achieved through radical cyclization pathways. mdpi.com In some cases, a single-electron transfer (SET) mechanism is proposed for these cyclizations. nih.gov Metal-catalyzed radical cascade cyclization reactions have also been developed for the synthesis of various heterocyclic compounds containing the guanidine motif. nih.gov

Strategies for Functional Group Derivatization of N,N'-Dimethylguanidines

N,N'-dimethylguanidine is a versatile chemical building block characterized by its strong basicity and nucleophilic nature. ontosight.airesearchgate.net These properties are harnessed in a variety of derivatization strategies to synthesize more complex molecules. The derivatization of the N,N'-dimethylguanidine core is a key area of study for creating compounds with specific chemical and biological activities. ontosight.ai Strategies often focus on modifying the guanidine nitrogen atoms through the introduction of diverse functional groups, including aromatic, heterocyclic, alkyl, and aryl substituents.

The nucleophilic nitrogen atoms of the N,N'-dimethylguanidine scaffold readily participate in cyclization and condensation reactions to form a variety of heterocyclic systems. These reactions are valuable for creating compounds with novel properties.

One significant strategy involves the reaction of N,N'-dimethylguanidine with appropriately substituted precursors to yield complex heterocyclic structures. For instance, reactions with 2,3-disubstituted indoles that have a chlorine or amino group at position 2 and a dicarbonyl or bromoacetyl group at position 3 can lead to the formation of 5-indol-3-yl imidazole (B134444) derivatives. researchgate.net

Furthermore, N,N'-dimethylguanidine can be used to construct pyrimidine-based heterocycles. The cyclization of free N-alkylguanidines, including N,N'-dimethylguanidine, with α,β-unsaturated esters like methyl acrylate (B77674) results in the synthesis of 2-amino-5,6-dihydropyrimidin-(1H)-4-one derivatives in excellent yields under mild conditions. clockss.org This method provides an efficient route to dihydropyrimidines that incorporate the guanidine moiety. clockss.org

The formation of triazine rings is another important derivatization pathway. The acetylation of N,N-dialkylguanidines with acetic anhydride (B1165640) can lead to acetamido-s-triazines, with diacetyl derivatives acting as intermediates in the cyclization process. cdnsciencepub.com Similarly, the reaction of N,N-dimethylguanidine with dimethyl-N-cyanodithioiminocarbonate under basic conditions yields trisubstituted 1,3,5-triazine (B166579) derivatives. nih.gov

| Reactant | Reagents/Conditions | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 2,3-Disubstituted Indoles | N,N-Dimethylguanidine | 5-Indol-3-yl Imidazole | researchgate.net |

| α,β-Unsaturated Esters (e.g., Methyl Acrylate) | Free N,N'-Dimethylguanidine, Isopropanol or t-Butanol, Room Temp. | 2-Amino-5,6-dihydropyrimidin-(1H)-4-one | clockss.org |

| Acetic Anhydride | Heat | Acetamido-s-triazine | cdnsciencepub.com |

| Dimethyl-N-cyanodithioiminocarbonate | Basic Conditions | Trisubstituted 1,3,5-Triazine | nih.gov |

Alkylation and arylation are fundamental transformations for modifying the guanidine core, enabling the introduction of a wide range of substituents that can tune the molecule's steric and electronic properties.

Alkylation Reactions The alkylation of guanidines can be achieved using various alkylating agents. A convenient and mild biphasic protocol has been developed for the alkylation of guanidine-containing compounds using alkyl halides and mesylates, which often requires minimal purification of the resulting functionalized guanidines. scholaris.ca The strong basicity of the guanidine nitrogen makes it a potent nucleophile for attacking alkyl halides in what is typically an SN2 reaction. youtube.com While N,N',N''-trimethylguanidine has been shown to be unreactive in certain cyclization reactions, N,N'-dimethylguanidine readily participates, highlighting the importance of the substitution pattern on reactivity. clockss.org

Arylation Reactions N-arylation of guanidines introduces aromatic rings directly onto the nitrogen atoms. Copper-catalyzed N-arylation has been reported for biguanide (B1667054) systems, which can be formed in a one-pot reaction from reagents including tetramethylguanidine (TMG), a related compound to N,N'-dimethylguanidine. nih.gov This method allows for the synthesis of N¹-aryl heptasubstituted biguanides in good yields. nih.gov

Another powerful method for C-N bond formation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. researchgate.net This methodology is highly versatile for generating aromatic amines from aryl halides and could be applied to the arylation of guanidine systems. researchgate.net Furthermore, N,N-dimethylguanidine itself has been employed as a specialized ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, demonstrating the compatibility of the guanidine moiety with transition metal catalysis, which is central to modern arylation methods. researchgate.netmdpi-res.com

| Reaction Type | Reagents/Catalysts | Substrate/Product Type | Key Features | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl Halides, Mesylates | Guanidine-containing compounds | Mild biphasic protocol, good to excellent yields. | scholaris.ca |

| N-Arylation | CuI-phenanthroline | Biguanide systems | One-pot reaction to form biguanide followed by N-arylation. | nih.gov |

| N-Arylation (Potential) | Pd(OAc)₂, XPhos, t-BuONa | Aryl Halides + Amines (Guanidines) | Buchwald-Hartwig amination is a general method for C-N bond formation. | researchgate.net |

Advanced Spectroscopic Characterization of N,n Dimethylguanidine Hydroiodide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides information on the connectivity and chemical environment of atoms within the molecule. For the N,N'-dimethylguanidinium cation, protonation typically occurs on the unsubstituted nitrogen atom. beilstein-journals.org

The methyl (CH₃) protons are chemically equivalent and typically appear as a sharp singlet in the spectrum. The protons attached to the nitrogen atoms (NH and NH₂) are also present. Their chemical shifts can be influenced by the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange dynamics. In D₂O, these labile protons may exchange with deuterium (B1214612), leading to a decrease in their signal intensity or complete disappearance from the spectrum, while the solvent peak for HDO appears around 4.8 ppm.

Table 1: Representative ¹H NMR Spectral Data for the N,N'-Dimethylguanidinium Cation Data based on the sulfate (B86663) salt in D₂O and may vary slightly for the hydroiodide salt.

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

| N-CH ₃ | ~3.05 | Singlet | 6H | Protons of the two methyl groups |

| NH / NH ₂ | ~4.84 | Singlet (broad) | 4H | Protons on the guanidinium (B1211019) nitrogen atoms (exchangeable) |

Data sourced from spectral information for 1,1-Dimethylguanidine Sulfate. chemicalbook.com

The integration of the signals confirms the ratio of protons in the molecule, with the six methyl protons providing a strong reference signal. The simplicity of the spectrum—a single peak for the two methyl groups—confirms the symmetrical nature of the N,N-dimethyl substitution.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. udel.edu Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the molecular structure. ucl.ac.uk

For N,N'-dimethylguanidine hydroiodide, two distinct carbon signals are expected: one for the two equivalent methyl carbons and another for the central guanidinium carbon. The chemical shift of the guanidinium carbon is particularly characteristic, appearing significantly downfield due to its attachment to three electronegative nitrogen atoms. The chemical shift of the iodide's counter-ion can have a minor influence on the carbon signals compared to other salts. docbrown.info

Table 2: Expected ¹³C NMR Chemical Shifts for the N,N'-Dimethylguanidinium Cation Data extrapolated from related guanidinium compounds and general chemical shift ranges.

| Carbon Type | Expected Chemical Shift (δ) in ppm | Assignment |

| N-C H₃ | 35 - 40 | Carbon atoms of the two methyl groups |

| C =N | 158 - 165 | Central carbon of the guanidinium group |

Data range based on spectral information for 1,1-Dimethylguanidine Sulfate and general values for biguanides. beilstein-journals.orgchemicalbook.com

The presence of just two signals in the ¹³C NMR spectrum provides strong evidence for the proposed structure and the symmetry of the N,N'-dimethylguanidinium cation.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. renishaw.com

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. biosynth.com The resulting spectrum is a unique molecular fingerprint. The FTIR spectrum of this compound is expected to show characteristic absorption bands for N-H, C=N, and C-N bonds.

General infrared spectra for biguanide (B1667054) compounds show strong bands for N-H bond vibrations between 3100–3400 cm⁻¹ and a strong band for the C=N vibration in the 1480–1660 cm⁻¹ range. beilstein-journals.orgbeilstein-journals.org More specific data from the closely related metformin (B114582) hydrochloride (1,1-dimethylbiguanide hydrochloride) shows N-H stretching vibrations around 3372 cm⁻¹, with symmetric and asymmetric stretches at 3176 cm⁻¹ and 3300 cm⁻¹, respectively. asianpubs.org N-H deformation vibrations are observed in the 1417-1626 cm⁻¹ region. asianpubs.org

Table 3: Key FTIR Absorption Bands for the N,N'-Dimethylguanidinium Cation Assignments based on data from metformin hydrochloride and general values for guanidines.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3400 | N-H Stretching | -NH₂, -NH |

| ~2800 | C-H Stretching | -CH₃ |

| 1580 - 1650 | C=N Stretching | Guanidinium group |

| 1550 - 1630 | N-H Bending (Deformation) | -NH₂, -NH |

| 1410 - 1480 | C-H Bending (Asymmetric) | -CH₃ |

Data sourced from analysis of metformin hydrochloride and reviews on biguanides. beilstein-journals.orgasianpubs.org

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light (Raman scattering). mdpi.com While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly useful for analyzing symmetric vibrations and C=N double bonds. horiba.com

In the Raman spectrum of the related metformin hydrochloride, N-H stretching vibrations appear as weak bands around 3375 cm⁻¹. asianpubs.org The N-H deformation modes are found between 1427 cm⁻¹ and 1653 cm⁻¹. asianpubs.org A key feature for the (CH₃)₂N group is the C-H stretching vibration, which appears as a weak band around 2821 cm⁻¹. asianpubs.org The C=N stretching vibration, which is strong in the IR, is also expected to be a prominent feature in the Raman spectrum.

Table 4: Key Raman Shifts for the N,N'-Dimethylguanidinium Cation Assignments based on data from metformin hydrochloride.

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~3375 | N-H Stretching | -NH₂, -NH |

| ~2821 | C-H Stretching | -CH₃ |

| 1570 - 1660 | N-H Bending / C=N Stretching | -NH₂, Guanidinium |

| ~1427 | N-H Deformation | -NH |

Data sourced from analysis of metformin hydrochloride. asianpubs.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. ucl.ac.uk It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the analysis would focus on the N,N'-dimethylguanidinium cation.

The molecular weight of the N,N'-dimethylguanidine free base (C₃H₉N₃) is 87.12 g/mol . udel.edu In the mass spectrum, the molecular ion peak ([M]⁺˙) for the free base would appear at an m/z of 87. The protonated molecule, [M+H]⁺, corresponding to the N,N'-dimethylguanidinium cation, would be observed at m/z 88. Common fragmentation patterns in electron ionization (EI) mass spectrometry involve the loss of small neutral molecules or radicals. A characteristic fragment in dimethylamino-containing compounds is the dimethylaminium ion or related species. ox.ac.uk

Table 5: Expected Mass Spectrometry Fragments for the N,N'-Dimethylguanidinium Cation

| m/z Value | Proposed Fragment | Formula |

| 88 | [M+H]⁺ (protonated molecule) | [C₃H₁₀N₃]⁺ |

| 87 | [M]⁺˙ (molecular ion of free base) | [C₃H₉N₃]⁺˙ |

| 44 | Dimethylaminium fragment | [C₂H₆N]⁺ |

| 43 | Cyanamide (B42294) fragment | [CH₂N₂]⁺˙ |

Fragmentation patterns are predictive based on the structure and general principles of mass spectrometry.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry is a powerful technique for elucidating the structure of volatile and thermally stable compounds. In EI-MS, high-energy electrons bombard the sample molecule, leading to ionization and extensive fragmentation. plos.org The resulting fragmentation pattern is a unique fingerprint that aids in structural identification. For amines, a common fragmentation pathway is alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. miamioh.edu The molecular ion peak for a monoamine will be an odd number. miamioh.edu

For N,N'-dimethylguanidine (as the free base, C₃H₉N₃), the molecular weight is 87.12 g/mol . nist.gov The initial ionization process involves the removal of an electron to form the molecular ion (M⁺•) at an m/z (mass-to-charge ratio) of 87.

[M + e⁻ → M⁺• + 2e⁻]

The fragmentation of the N,N'-dimethylguanidine molecular ion is expected to follow pathways characteristic of amines and guanidines. Alpha-cleavage next to a nitrogen atom is a predominant fragmentation mode. miamioh.edu The loss of a hydrogen atom (H•) from the molecular ion can produce a significant M-1 peak at m/z 86. A similar pattern is observed in dimethylamine (B145610), which shows a prominent M-1 ion at m/z 44 (from a molecular weight of 45). docbrown.info The most abundant fragment, or base peak, often results from the cleavage that forms the most stable carbocation or radical. For dimethylamine, the base peak is the [C₂H₆N]⁺ ion at m/z 44. docbrown.info

The expected fragmentation pattern for N,N'-dimethylguanidine would include characteristic losses of methyl groups (•CH₃) and amine fragments. The table below outlines potential key fragments and their corresponding m/z values based on typical fragmentation rules for similar compounds.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 87 | [C₃H₉N₃]⁺• | Molecular Ion (M⁺•) |

| 86 | [C₃H₈N₃]⁺ | Loss of a hydrogen radical (•H) from the molecular ion (M-1 peak). |

| 72 | [C₂H₆N₃]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage resulting in the [CH₃NHCH₂]⁺ or [CH₃N=CH₂]⁺ ion. This is often a stable and abundant ion for N-methylated compounds. docbrown.info |

| 43 | [CH₃N₂]⁺ | Cleavage of the C-N bonds, potentially forming the methyldiazenylium ion. |

| 30 | [CH₄N]⁺ | Formation of the methylaminium ion ([CH₃NH]⁺). |

| 15 | [CH₃]⁺ | Cleavage resulting in a methyl cation. |

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS, MS/MS) for Complex Mixtures

Hyphenated techniques, which couple a separation method with mass spectrometry, are indispensable for analyzing complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for quantifying compounds in complex matrices like biological fluids or pharmaceutical formulations. youtube.com This technique combines the separation power of liquid chromatography with the precise detection and structural analysis of tandem mass spectrometry. youtube.com For polar compounds like guanidine (B92328) derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for separation. nih.gov

In LC-MS/MS analysis, the compound is first separated on an LC column and then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov The resulting ion, known as the precursor ion, is selected in the first mass spectrometer. It then enters a collision cell where it is fragmented by collision with an inert gas, a process called collision-induced dissociation (CID). youtube.com The second mass spectrometer analyzes the resulting product ions. youtube.com This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity. youtube.com

LC-MS/MS methods have been successfully developed for related dimethylguanidine compounds, such as asymmetric dimethylguanidino valeric acid (ADGV), demonstrating the technique's robustness for this class of molecules. nih.gov The analysis of impurities in guanidine hydrochloride has also been achieved using LC-MS technology. google.com

A typical LC-MS/MS method for this compound would be developed by first optimizing the MS parameters in the positive ion mode to identify the precursor ion (the protonated molecule [M+H]⁺ at m/z 88) and its most stable product ions.

| Parameter | Typical Condition | Purpose |

| Chromatography | ||

| LC Column | HILIC or Reversed-Phase C18 nih.govthermofisher.com | Separation from matrix components. |

| Mobile Phase | Acetonitrile/Water with formic acid or ammonium (B1175870) formate (B1220265) nih.govthermofisher.com | To achieve good peak shape and ionization efficiency. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the basic guanidine group. |

| Precursor Ion (Q1) | m/z 88 ([C₃H₉N₃+H]⁺) | Selects the protonated molecular ion of N,N'-dimethylguanidine. |

| Product Ions (Q3) | e.g., m/z 44, 72 | Specific fragments used for quantification and confirmation. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. youtube.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. ijprajournal.com The types of electronic transitions possible in organic molecules include σ → σ, n → σ, π → π, and n → π. ijprajournal.comresearchgate.net The guanidine functional group contains both π electrons (in the C=N double bond) and non-bonding (n) electrons on the nitrogen atoms, making it UV-active.

The absorption spectrum of guanidine derivatives typically shows transitions in the UV region. nih.gov Specifically, the guanidinium group is reported to have an absorption peak around 194 nm, which is attributed to a π → π* transition. nih.gov Other studies on more complex guanidine structures show π → π* transitions at higher wavelengths, such as 326 nm, and lower intensity n → π* transitions. beilstein-journals.orgresearchgate.net The energy of these transitions, and thus the wavelength of maximum absorbance (λmax), is influenced by the molecular structure and the solvent. coe.edu

For this compound, the protonated guanidinium cation is the chromophore. The electronic transitions would primarily involve the delocalized π-system of the C=N bond. The expected UV-Vis spectrum would feature a strong absorption band in the far-UV region, characteristic of the π → π* transition within the guanidinium group. A weaker n → π* transition might also be observable.

| Electronic Transition | Expected Wavelength Region (λmax) | Relative Intensity | Associated Molecular Orbitals |

| π → π | ~190-210 nm nih.gov | High | Excitation of an electron from a π bonding orbital to a π antibonding orbital. |

| n → π | >250 nm beilstein-journals.orgresearchgate.net | Low | Excitation of a non-bonding electron from a nitrogen atom to a π antibonding orbital. |

This technique is valuable for quantitative analysis using the Beer-Lambert Law and for monitoring processes like adsorption, where changes in the molecular environment can cause shifts in the absorption spectrum. nih.gov

Crystallographic Investigations of N,n Dimethylguanidine Hydroiodide

Single Crystal X-ray Diffraction Studies

The absolute configuration refers to the precise spatial arrangement of atoms in a chiral molecule. wikipedia.org For chiral compounds, single-crystal X-ray diffraction is the most definitive method for determining this arrangement. wikipedia.orglibretexts.org The technique can distinguish between enantiomers by analyzing the anomalous scattering of X-rays, often quantified by the Flack parameter. scholaris.ca

The N,N'-dimethylguanidinium cation itself is not chiral. Therefore, a salt like N,N'-dimethylguanidine hydroiodide would only possess an absolute configuration if it crystallizes with a chiral counterpart, such as from a chiral solvent or through resolution with a chiral acid, leading to the formation of a chiral crystal structure (a Sohncke group). wikipedia.org In the absence of such a chiral influence, the crystal structure is typically achiral.

SC-XRD allows for the highly precise determination of atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. uol.de This yields a detailed picture of the three-dimensional structure of the N,N'-dimethylguanidinium cation and its ionic interaction with the iodide anion. The guanidinium (B1211019) group is known for its resonance stabilization, leading to a planar or near-planar arrangement of its central carbon and three nitrogen atoms, with characteristic C-N bond lengths that are intermediate between single and double bonds.

The arrangement of multiple ions in the crystal lattice defines the supramolecular structure. nih.govnih.gov In the case of this compound, this involves understanding how the cations and anions pack together, governed by forces such as hydrogen bonding and electrostatic interactions, to form a stable, repeating three-dimensional framework. researchgate.net

Table 1: Representative Molecular Geometry Data for a Guanidinium Cation This table presents typical, idealized data for a substituted guanidinium cation based on known structures. Actual values for this compound would require specific experimental determination.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C | N1 | ~1.33 Å | |

| Bond Length | C | N2 | ~1.33 Å | |

| Bond Length | C | N3 | ~1.33 Å | |

| Bond Angle | N1 | C | N2 | ~120° |

| Bond Angle | N1 | C | N3 | ~120° |

| Bond Angle | N2 | C | N3 | ~120° |

Table 2: Typical Hydrogen Bond Parameters in Guanidinium-Halide Systems This table provides representative data for hydrogen bonds involving guanidinium donors and halide acceptors.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) |

| N | H | I⁻ | ~3.5 - 3.8 Å | ~150 - 175° |

Polymorphism is the ability of a compound to exist in more than one crystal structure. arxiv.orgsfasu.edu These different forms, or polymorphs, arise from variations in molecular conformation or intermolecular packing arrangements in the crystal lattice. sfasu.edunih.gov this compound could potentially exhibit polymorphism, where different arrangements of the ions and their hydrogen-bonding networks lead to distinct crystal forms. nih.govrsc.org Each polymorph would be a unique solid-state entity with different physical properties, such as density, melting point, and dissolution rate. sfasu.eduresearchgate.net

Table 3: Hypothetical Crystallographic Data for Two Polymorphs of an Organic Salt This table illustrates how crystallographic data might differ between two polymorphic forms.

| Parameter | Polymorph I (e.g., Monoclinic) | Polymorph II (e.g., Triclinic) |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 10.5 | 8.9 |

| b (Å) | 8.2 | 9.5 |

| c (Å) | 12.1 | 7.8 |

| **β (°) ** | 95.5 | 105.2 |

| Volume (ų) | 1032 | 634 |

| Calculated Density (g/cm³) | 1.45 | 1.52 |

Contribution of Crystallography to Guanidine (B92328) Structure-Reactivity Correlations

Crystallographic data provides fundamental insights into structure-reactivity relationships. acs.org For guanidines, the precise bond lengths within the CN₃ core, determined by SC-XRD, reveal the degree of electron delocalization and charge distribution in the cation. mdpi.com The planarity of the guanidinium group and the specific hydrogen-bonding patterns observed in the crystal structure offer a clear picture of its electronic and steric environment. This information helps to rationalize and predict the compound's chemical behavior, such as its basicity, its ability to act as a nucleophile, and its interaction with other chemical species. mdpi.comacs.org

Computational and Theoretical Studies of N,n Dimethylguanidine Hydroiodide

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are instrumental in providing a detailed understanding of the electronic structure and energetic properties of N,N'-dimethylguanidine hydroiodide at the atomic level. These methods, rooted in the principles of quantum mechanics, offer a powerful lens through which to investigate molecular systems.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a principal tool for the computational study of guanidine (B92328) derivatives. DFT methods are employed to calculate a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics such as Mulliken atomic charges and spin densities. nrel.gov For instance, DFT calculations can be used to determine the N-H bond dissociation energy, which provides insights into the compound's reactivity pathways. The theory's utility is further demonstrated in its application to predict the interaction of guanidinium (B1211019) groups with other molecules through the analysis of hydrogen-bonding networks and aromatic interactions. In studies of related guanidine compounds, DFT has been successfully used to investigate structural and spectral properties, with calculated values showing excellent agreement with experimental data. researchgate.net

Hybrid Density Functional Theory Approaches for Electronic Structure

Hybrid Density Functional Theory (DFT) methods, which incorporate a portion of exact Hartree-Fock exchange, are frequently utilized to achieve a more accurate description of the electronic structure of molecules like this compound. The M06-2X functional, a popular hybrid meta-GGA functional, has been shown to provide a favorable balance between computational cost and accuracy for calculating properties such as enthalpies and Gibbs free energies. nrel.gov This level of theory is particularly effective for studying organic radicals and closed-shell molecules, making it a suitable choice for analyzing the electronic landscape of this compound. nrel.gov Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, revealing the nature of electronic transitions within the molecule. researchgate.net For complex systems, these hybrid methods are crucial for accurately modeling reaction energies and exploring potential reaction mechanisms. nrel.gov

Basis Set and Effective Core Potential Considerations in Molecular Calculations

The choice of basis set is a critical factor that influences the accuracy of quantum chemical calculations. For heavy atoms like iodine, which is present in this compound, the use of effective core potentials (ECPs) is often necessary to account for relativistic effects and to reduce computational expense. Quantum chemical studies on iodine-containing species have successfully employed coupled cluster calculations at the scalar relativistic level, with corrections for spin-orbit coupling derived from relativistic DFT studies. rsc.org For the organic framework, basis sets such as the def2-TZVP (triple-zeta valence with polarization) are commonly used in conjunction with DFT functionals like M06-2X to achieve reliable results for geometries and energies. nrel.gov The development of specialized basis sets, such as the pecG-n series, has been shown to reduce errors in the calculation of properties like NMR chemical shifts, highlighting the importance of basis set selection for accurate predictions. mdpi.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations. These methods allow for the exploration of conformational possibilities and the time-dependent evolution of the system.

Exploration of Potential Energy Surfaces and Conformational Landscapes

Understanding the conformational landscape of a molecule is essential for predicting its biological activity and physical properties. Computational methods can be used to explore the potential energy surface of this compound, identifying stable conformers and the energy barriers between them. For flexible molecules, torsion scans can be performed to calculate the energy as a function of dihedral angles, which helps in assessing conformational flexibility and estimating rotational barriers. molsis.co.jp Techniques like Quantitative Structure-Activity Relationship (QSAR) studies on related guanidine derivatives have utilized molecular field analysis (MFA) to correlate molecular structure with biological activity, which involves overlapping molecules based on common structural motifs to understand how different substituents affect their properties. psu.edu

Molecular Dynamics Simulations for Time-Dependent Behavior

Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecular systems, offering insights into processes such as aggregation and interaction with solvents. researchgate.net All-atom MD simulations can be performed in various ensembles (e.g., NVT, NPT) to model the system's evolution over time. molsis.co.jp These simulations can reveal how molecules like this compound interact with their environment, including the formation and breaking of hydrogen bonds. mdpi.com Enhanced sampling techniques, such as metadynamics, can be employed to accelerate the exploration of conformational space and predict ligand-induced structural changes in complex systems. rsc.org Such simulations are invaluable for understanding the dynamic nature of molecular interactions and predicting the macroscopic properties of materials. aps.org

Monte Carlo Simulations for Conformational Sampling

Monte Carlo (MC) simulations are a vital computational tool for exploring the vast conformational space of molecules and molecular assemblies. nih.govresearchgate.net For a flexible molecule like the N,N'-dimethylguanidinium cation, MC methods are employed to generate a statistically significant ensemble of conformations by performing random, Metropolis-accepted moves of the molecule's rotatable bonds and its position and orientation within a system. uchicago.edu This approach is particularly powerful for overcoming energy barriers and sampling a broader range of the potential energy surface than might be accessible with standard molecular dynamics simulations alone. researchgate.net

In the context of this compound, MC simulations can be used to study its behavior in solution, such as its aggregation tendencies or its interaction with other solutes. Studies on the like-charged guanidinium-guanidinium ion pair in water have utilized MC simulations to probe the potential of mean force and understand the balance of forces, including solvent-separated minima, that govern their association despite electrostatic repulsion. acs.org By sampling numerous configurations of the cation, its counter-ion (iodide), and surrounding solvent molecules, MC methods provide deep insights into the structural and thermodynamic properties of the system. nih.govacs.org

QM/MM Methods for Hybrid System Analysis

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful framework for studying chemical processes in complex environments, such as an enzyme active site or in solution. nih.govmpg.de This approach treats a small, chemically significant region of the system (e.g., the N,N'-dimethylguanidinium cation) with high-level, computationally expensive quantum mechanics (QM), while the remainder of the system (e.g., surrounding water molecules or a protein) is described by a more efficient molecular mechanics (MM) force field. riken.jpmdpi.com

The value of QM/MM analysis lies in its ability to model electronic events like bond-making, bond-breaking, and charge transfer with quantum accuracy, while still accounting for the influence of the larger environment. nih.gov For this compound, a QM/MM study would typically define the N,N'-dimethylguanidinium cation as the QM region. This allows for an accurate description of its planar, charge-delocalized structure and its strong hydrogen-bonding capabilities. riken.jprsc.org The MM region provides the electrostatic and van der Waals embedding that influences the cation's behavior. This method is essential for accurately simulating enzymatic reactions where a guanidinium group is involved in catalysis or for analyzing the spectral properties of the molecule, which are dependent on its electronic structure and its interaction with the environment. nih.govriken.jp

Theoretical Investigations of Reaction Mechanisms and Intermolecular Interactions

Computational Studies of Hydrolysis Mechanisms

The hydrolysis of guanidines, while generally slow due to the stability of the protonated guanidinium cation, is a fundamentally important reaction. researchgate.net Computational studies, typically using Density Functional Theory (DFT), are employed to elucidate the reaction mechanism. The hydrolysis of guanidinium derivatives generally follows the typical mechanism for imine hydrolysis. rsc.org

The process is understood to involve the nucleophilic attack of a water molecule or a hydroxide (B78521) anion on the central carbon atom of the guanidinium cation. rsc.orgresearchgate.net This carbon is electrophilic, though its reactivity is tempered by the delocalization of the positive charge across the three nitrogen atoms. ineosopen.org Computational modeling helps to map the potential energy surface for this reaction, identifying the transition states and intermediates. Studies suggest that for guanidinium superbases, the hydroxide anion is the key nucleophile, and the reaction can be paradoxically described as an 'acid-catalyzed reaction of a hydroxide anion'. rsc.org Theoretical investigations of related compounds like formamidines have also detailed the reaction pathways, providing a basis for understanding the stability and degradation of N,N'-dimethylguanidine under aqueous conditions. 203.250.218

Quantitative Analysis of Hydrogen Bonding Interactions and Their Nature

The guanidinium group is an exceptional hydrogen bond donor, a property central to its role in molecular recognition and catalysis. researchgate.netineosopen.org The N,N'-dimethylguanidinium cation possesses N-H protons that can form strong, charge-assisted hydrogen bonds with acceptors like oxygen or nitrogen atoms. Quantitative analysis of these interactions is achieved through computational methods that can calculate their geometric and energetic parameters. rsc.orgsemanticscholar.org

Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize the nature and strength of these hydrogen bonds. ijnc.ir QTAIM analyzes the electron density topology to identify bond critical points and quantify the interaction, while NBO analysis reveals the stabilizing energy associated with the orbital overlap between the hydrogen bond donor and acceptor (e.g., n→σ* interaction). ijnc.ir These analyses provide a detailed picture beyond simple geometric criteria. For strong hydrogen bonds, the N-H···Acceptor angle is typically close to linear (175-180°). ijnc.ir

Table 1: Representative Parameters for Hydrogen Bonds Formed by a Guanidinium Cation Note: These are typical values derived from computational studies of guanidinium-containing systems and serve as a representative example.

| Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (N-H···A) (°) | Interaction Energy (kcal/mol) |

| N-H···O (Carbonyl) | 2.7 - 2.9 | 165 - 175 | -8 to -15 |

| N-H···O (Water) | 2.6 - 2.8 | 170 - 180 | -10 to -20 |

| N-H···N (Pyridine) | 2.8 - 3.0 | 160 - 170 | -7 to -12 |

Solvation Effects Modeling: Application of Cluster-Continuum Models

Accurately modeling the effects of a solvent is critical for predicting the behavior of charged species like the N,N'-dimethylguanidinium cation in solution. Cluster-continuum models provide a robust method for this by combining the strengths of explicit and implicit solvation approaches. pitt.eduresearchgate.netacs.org

In this hybrid model, the solute (N,N'-dimethylguanidinium) is surrounded by a small number of explicit solvent molecules, forming a "cluster". This cluster is treated at a high level of theory (typically quantum mechanics) to capture specific, short-range interactions like hydrogen bonding in the first solvation shell. researchgate.netacs.org The rest of the solvent is modeled as a dielectric continuum, which accounts for the long-range electrostatic polarization effects of the bulk solvent. nih.gov This approach has proven to be significantly more accurate than pure continuum models for calculating properties like pKa values and solvation free energies, as it correctly represents the crucial, specific interactions between the solute and its immediate solvent neighbors. researchgate.netacs.org The successful application of such models to related propyl guanidinium systems underscores their utility for this compound. nih.gov

Computational Molecular Docking and Ligand-Based Design Principles

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, such as a protein or DNA), thereby predicting the binding affinity and mode. frontiersin.org The N,N'-dimethylguanidinium cation is an important pharmacophore, and its derivatives are frequently studied using docking to understand their biological activity. acs.orgmdpi.comnih.gov

Docking studies consistently show that the guanidinium moiety is critical for binding, primarily through the formation of strong, charge-assisted hydrogen bonds and salt bridges with negatively charged residues (e.g., Aspartate, Glutamate) or phosphate (B84403) groups in the receptor's binding pocket. mdpi.comacs.org The planar structure and delocalized charge of the guanidinium group allow it to act as a bidentate hydrogen bond donor, forming multiple interactions simultaneously. mdpi.com

These computational insights form the basis of ligand-based design principles. By understanding the key interactions that drive binding, medicinal chemists can design more potent and selective inhibitors. For instance, knowing that a guanidinium group is essential for anchoring a ligand in a specific pocket, new drug candidates can be designed that retain this group while modifying other parts of the molecule to improve properties like selectivity or bioavailability. acs.orgupliftproject.eu

Table 2: Common Interactions of the Guanidinium Moiety in Molecular Docking Studies

| Receptor Site | Interacting Residue/Group | Type of Interaction | Significance in Binding |

| Protein Active Site | Aspartate (Asp), Glutamate (Glu) | Salt Bridge, Hydrogen Bonds | Anchors the ligand in the binding pocket. mdpi.com |

| DNA Minor Groove | Phosphate Backbone, A/T base pairs | Electrostatic Attraction, Hydrogen Bonds | Contributes to DNA binding affinity. acs.org |

| Kinase Hinge Region | Carbonyl oxygens, Phosphate groups | Bidentate Hydrogen Bonds | Key for kinase inhibition. mdpi.com |

| RNA Motifs | Phosphate Backbone, Nucleobases | Electrostatic Steering, Hydrogen Bonds | Facilitates recognition and binding to RNA structures. arxiv.org |

Advanced Analytical Techniques in N,n Dimethylguanidine Hydroiodide Research

Chromatographic Separation Methods

Chromatography is a fundamental technique for separating mixtures into their individual components. getty.edu The separation is based on the differential distribution of the analyte between a stationary phase and a mobile phase. getty.edu For a compound like N,N'-dimethylguanidine hydroiodide, various chromatographic methods are employed to ensure its quality and understand its behavior in chemical reactions.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for the purity assessment and quantitative determination of non-volatile compounds. semanticscholar.org In the analysis of this compound, reverse-phase HPLC is often the method of choice. Purity is typically determined by the area normalization method, where the area of the main compound peak is expressed as a percentage of the total area of all observed peaks. ksu.edu.sa

For quantitative analysis, a calibration curve is constructed by plotting the peak area response against known concentrations of a reference standard. ksu.edu.sa The concentration of this compound in an unknown sample can then be accurately determined from this curve. Due to the lack of a strong chromophore in the molecule, detection can be challenging. Detectors like Evaporative Light Scattering Detectors (ELSD) or UV detectors at low wavelengths (around 200 nm) may be employed. sielc.com The analysis of related guanidine (B92328) compounds, such as metformin (B114582), is well-established and often utilizes ion-pairing agents in the mobile phase to improve peak shape and retention on C18 columns. researchgate.netfishersci.com However, challenges such as low solubility in common HPLC mobile phases have been noted for some N,N-dimethylguanidine derivatives, which may require specialized method development. bangor.ac.uk

Table 1: Illustrative HPLC Parameters for Guanidine Compound Analysis This table is for illustrative purposes and specific conditions must be optimized for this compound.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for reverse-phase separation. |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., phosphate) and/or ion-pairing agent | Eluent that carries the sample through the column. Buffer controls pH. |

| Flow Rate | 1.0 mL/min | Determines the speed of the separation and retention times. |

| Detector | UV at ~200 nm or ELSD | To detect the compound as it elutes from the column. sielc.com |

| Injection Volume | 10-20 µL | The amount of sample introduced into the system. |

| Column Temp. | 25-30 °C | To ensure reproducible retention times. |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a premier technique for the separation and analysis of volatile and thermally stable compounds. bibliotekanauki.pl this compound is an ionic salt with very low volatility, making it unsuitable for direct analysis by GC. However, GC plays a critical role in quality control by analyzing for volatile organic impurities. bibliotekanauki.pl These can include residual solvents from the synthesis and purification process (e.g., methanol (B129727), ethanol, acetone) or unreacted volatile starting materials.

The typical method involves dissolving the this compound sample in a suitable solvent (like dimethylformamide) and analyzing the solution. bibliotekanauki.pl For enhanced sensitivity and to avoid contamination of the GC system with the non-volatile salt, headspace GC is often preferred. In this technique, the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile components is injected into the GC. thaiscience.info

Table 2: Potential Volatile Impurities Analyzed by GC

| Analyte | Potential Origin | Boiling Point (°C) |

|---|---|---|

| Methanol | Solvent/Reagent | 64.7 |

| Ethanol | Solvent | 78.4 |

| Acetone | Solvent | 56 |

| Toluene | Solvent/Reagent | 110.6 |

| Methylamine (B109427) | Starting Material | -6.3 |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively for monitoring the progress of chemical reactions and guiding the purification process. libretexts.orgresearchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. itwreagents.com

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). shoko-sc.co.jp The plate is then developed in a chamber with a suitable mobile phase. The separation occurs as the mobile phase ascends the plate, and components travel at different rates based on their polarity and interaction with the stationary phase. libretexts.org By comparing the spots of the reaction mixture to spots of the starting materials and a pure product standard, a chemist can determine the reaction's status. researchgate.net Because guanidines are highly polar, a polar solvent system is often required. Visualization can be achieved using UV light if the compounds are UV-active, or by staining with a reagent like ninhydrin, which reacts with the guanidino group to produce a colored spot. uni-freiburg.de TLC is also invaluable during column chromatography purification to identify which fractions contain the desired compound. nih.gov

Table 3: Hypothetical TLC Monitoring of a Reaction

| Time Point | Spot for Starting Material (SM) | Spot for Product (P) | Interpretation |

|---|---|---|---|

| T = 0 hr | Intense spot | No spot | Reaction has not started. |

| T = 2 hr | Faint spot | Intense spot | Reaction is nearly complete. |

| T = 4 hr | No spot | Intense spot | Reaction is complete. |

Ion Exchange Chromatography for Charged Species Separation

Ion Exchange Chromatography (IEC) separates molecules based on their net charge. harvardapparatus.com This technique is highly applicable to the purification and analysis of this compound. N,N'-dimethylguanidine is a strong base (the pKa of the related guanidinium (B1211019) ion is ~13.5) and is therefore protonated and positively charged over a wide pH range.

In a typical IEC application, a solution containing the protonated N,N'-dimethylguanidine cation would be loaded onto a cation-exchange column, which contains a solid support with covalently bound negative functional groups (e.g., sulfonate groups). researchgate.net The positively charged guanidinium ions bind to the negatively charged resin, displacing counter-ions like Na⁺ or H⁺. harvardapparatus.com Neutral or negatively charged impurities will pass through the column and are washed away. The bound N,N'-dimethylguanidine is then eluted by passing a solution with a high concentration of salt (e.g., a NaCl gradient) or by changing the pH to neutralize the charge on the compound, though the latter is less practical for a strongly basic compound. sigmaaldrich.com This method is effective for separating the target compound from non-ionic or anionic impurities. escholarship.org

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a specialized form of chromatography used to separate enantiomers—molecules that are non-superimposable mirror images of each other. gcms.cz Enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. aocs.org

The N,N'-dimethylguanidine molecule is achiral; it does not have a stereocenter and therefore does not exist as enantiomers. As a result, chiral chromatography is not applicable for assessing the enantiomeric purity of this compound itself. This technique would only become relevant in a scenario where this compound is used as a catalyst or reagent in an asymmetric synthesis to produce a chiral product. In such a case, chiral HPLC or chiral GC would be essential to determine the enantiomeric excess (ee) of the product, which measures the success of the asymmetric induction. nih.govcat-online.com

Synergistic Analytical Approaches (Hyphenated Techniques)

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a greater depth of analytical information than either technique alone. nih.govbccampus.ca These synergistic approaches are invaluable for complex sample analysis, such as identifying unknown impurities in a sample of this compound. semanticscholar.org

The most common and powerful hyphenated techniques relevant to this context are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). ijpsjournal.com

LC-MS: This technique couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. As components elute from the HPLC column, they are ionized and enter the mass spectrometer, which measures their mass-to-charge ratio (m/z). bccampus.ca This allows for the confirmation of the molecular weight of the this compound peak and, more importantly, provides molecular weight information for any impurity peaks. This data is crucial for the structural elucidation of unknown substances, such as degradation products or synthesis byproducts. semanticscholar.org

GC-MS: This technique is the gold standard for the identification of volatile compounds. ijpsjournal.com In the context of this compound analysis, GC-MS would be used to definitively identify the volatile impurities (e.g., residual solvents) detected during a standard GC analysis. The mass spectrum of each unknown peak can be compared against extensive libraries (like the NIST library) for a high-confidence identification. thermofisher.com

These hyphenated methods offer enhanced specificity and sensitivity, making them indispensable tools for comprehensive quality control and research involving this compound. spectroscopyonline.com

Table 4: Comparison of Standalone vs. Hyphenated Chromatography

| Technique | Information Provided | Application for N,N'-DMG Hydroiodide |

|---|---|---|

| HPLC-UV | Retention Time, Quantitative Data | Purity check, Quantification |

| LC-MS | Retention Time, Quantitative Data, Molecular Weight | Definitive impurity identification, structural elucidation of non-volatile species. |

| GC-FID | Retention Time, Quantitative Data | Quantification of known volatile impurities. |

| GC-MS | Retention Time, Molecular Weight, Structural Fragments | Definitive identification of unknown volatile impurities. researchgate.net |

Principles of Data Generation, Acquisition, Processing, and Interpretation in Advanced Analytical Chemistry

The structural elucidation and characterization of this compound in research settings rely on a systematic workflow involving advanced analytical instrumentation. This process is fundamentally structured around four key principles: data generation, acquisition, processing, and interpretation. Each step is critical for transforming a physical sample into scientifically robust and meaningful chemical information.

Data Generation

Data generation is the initial step where the chemical properties of this compound are converted into a raw, measurable signal by an analytical instrument. The choice of instrument is dictated by the type of information required. For detailed structural analysis, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed. tdl.orgcdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In an NMR spectrometer, the sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The atomic nuclei within the N,N'-dimethylguanidine cation (specifically ¹H and ¹³C) absorb and re-emit this energy at frequencies characteristic of their local chemical environment. This re-emitted energy is the raw NMR signal, known as the Free Induction Decay (FID). tdl.org

Infrared (IR) Spectroscopy: An IR spectrometer passes infrared radiation through the sample. The covalent bonds within the molecule (e.g., C=N, N-H, C-H) vibrate at specific frequencies. When the frequency of the IR radiation matches a vibrational frequency of a bond, the radiation is absorbed. The instrument generates data by measuring the amount of light transmitted through the sample at each frequency. tdl.orgcdnsciencepub.com

Mass Spectrometry (MS): In a mass spectrometer, molecules are first ionized to create charged particles. For this compound, the organic cation is already present. These ions are then accelerated into a magnetic or electric field, which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of ions at each m/z value, generating the raw mass spectrum data. escholarship.orgnist.gov

Data Acquisition

Data acquisition is the process of capturing the analog signals generated by the instrument's detectors and converting them into a digital format for computer analysis. numberanalytics.com This crucial step bridges the physical experiment with digital processing.

The raw analog signal from the spectrometer—be it the FID in NMR, the detector voltage in IR, or the ion current in MS—is sampled at a high rate by an analog-to-digital converter (ADC). numberanalytics.comctbto.org This conversion transforms the continuous wave of information into a series of discrete data points. The resulting digital dataset represents the raw, unprocessed output of the analytical run, which is then stored for subsequent processing. ctbto.org

Data Processing

Raw data from analytical instruments is often obscured by noise or presented in a format not yet suitable for direct interpretation. Data processing involves applying mathematical algorithms to refine the data, enhance signal clarity, and convert it into a usable spectrum. ctbto.org

NMR Data: The primary processing step is the Fourier Transform (FT), which converts the time-domain FID signal into a frequency-domain spectrum. Subsequent steps include phase correction to ensure all peaks are upright, baseline correction to remove signal distortions, and integration to determine the relative number of protons corresponding to each peak.

IR Data: The raw transmittance data is typically converted to an absorbance spectrum, as absorbance is directly proportional to the concentration of the absorbing species. Background spectra (taken without the sample) are subtracted to remove interference from atmospheric CO₂ and water vapor, as well as from the solvent or sample matrix.

MS Data: The raw ion detection data is plotted as relative intensity versus the mass-to-charge ratio (m/z). This process creates the mass spectrum. The data is often centroided, where each peak cluster is reduced to a single m/z value representing its center of mass.

Data Interpretation

Interpretation is the final and most critical stage, where the processed data is translated into detailed chemical information about the structure and identity of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, connectivity, and environment of hydrogen atoms. For the N,N'-dimethylguanidine cation, interpretation would focus on signals for the methyl protons (-CH₃) and the amine protons (-NH and -NH₂). The chemical shift (δ) indicates the electronic environment, while the integration value reveals the relative ratio of protons.

Table 1: Representative ¹H NMR Spectral Data for the N,N'-Dimethylguanidine Cation

Infrared (IR) Spectroscopy: The IR spectrum reveals the functional groups present in the molecule. For guanidine derivatives, key absorptions relate to the C=N double bond and N-H bonds. The positions of these bands confirm the presence of the guanidinium core. Studies on similar compounds show a characteristic strong, broad band in the 1620-1580 cm⁻¹ region, corresponding to the C=N stretching vibration. cdnsciencepub.com

Table 2: Key Infrared Absorption Bands for this compound

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition of the N,N'-dimethylguanidine cation. The molecular weight of the N,N-dimethylguanidine free base is 87.1237 g/mol . nist.gov In the mass spectrum, the primary peak of interest would be the molecular ion for the cation ([C₃H₁₀N₃]⁺), which would have an m/z value of approximately 88.1. Analysis of the isotopic pattern and fragmentation can further corroborate the proposed structure.

Through this comprehensive process of generation, acquisition, processing, and interpretation, advanced analytical techniques provide definitive evidence for the structure and identity of this compound.

Q & A

Q. Q1: What are the standard synthetic routes for N,N'-dimethylguanidine hydroiodide, and how can purity be validated?

A1: A common method involves reacting methyl methyl N,N'-dimethylimidothiocarbamate hydroiodide with primary amines (e.g., N-(2-aminoethyl)-N',N"-dimethylguanidine dihydrochloride) under controlled conditions. Yields (~77%) are achieved via solvent-based reactions (e.g., acetonitrile) with triethylamine as a base . Purity validation typically employs nuclear magnetic resonance (NMR) spectroscopy (e.g., δ 2.89–8.50 ppm for proton environments) and mass spectrometry (e.g., FAB-MS m/z 111 [M+H]⁺). Crystallization from saturated acetonitrile solutions is recommended for structural homogeneity .

Advanced Synthesis Optimization

Q. Q2: How can researchers optimize reaction conditions to mitigate low yields in this compound synthesis?

A2: Key factors include:

- Temperature control : Reactions at 273 K minimize side-product formation .

- Stoichiometry : A 1.2:1 molar ratio of methylimidothiocarbamate hydroiodide to substrate improves conversion .

- Purification : Sequential extraction (e.g., diethyl ether) and recrystallization enhance purity. Advanced techniques like HPLC with UV detection (λ = 254 nm) can resolve impurities .

Basic Structural Characterization

Q. Q3: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

A3:

- NMR : ¹H NMR in DMSO-d₆ identifies methyl groups (δ ~2.89–3.38 ppm) and guanidine protons (δ 7.45–8.50 ppm) .

- X-ray crystallography : Bond lengths (e.g., C–N = 1.288–1.408 Å) and angles (e.g., N–C–N = 115–125°) confirm trigonal planar geometry deviations, critical for reactivity analysis .

Advanced Structural Analysis

Q. Q4: How can crystallographic data resolve ambiguities in hydrogen bonding or tautomeric forms?

A4: Refinement protocols include:

- Hydrogen placement : Aromatic H atoms are modeled at calculated positions (C–H = 0.93 Å), while methyl groups are refined with fixed angles (C–H = 0.96 Å) .

- Non-classical interactions : C–H···O hydrogen bonds (d = 2.81 Å) stabilize dimeric structures, observable in centrosymmetric packing .

- Tautomer validation : Electron density maps and bond alternation (e.g., C=N vs. C–N) distinguish dominant tautomeric forms .

Basic Biological Activity Assessment

Q. Q5: What in vitro assays are suitable for evaluating the adrenergic neuron-blocking activity of N,N'-dimethylguanidine derivatives?

A5:

- Receptor binding assays : Use radiolabeled ligands (e.g., ³H-norepinephrine) to measure displacement in adrenal tissue homogenates .

- Functional studies : Isolated organ preparations (e.g., rat vas deferens) quantify inhibition of electrically induced contractions .

Advanced Mechanistic Studies

Q. Q6: How can researchers investigate the inhibitory effects of this compound on nitric oxide synthase (NOS)?

A6:

- Enzyme kinetics : Compare IC₅₀ values with reference inhibitors (e.g., L-NMMA) using cytokine-induced nitrite production assays in macrophages .

- Isoform specificity : Test constitutive (e.g., endothelial) vs. inducible NOS isoforms via Western blot or qPCR to assess transcriptional regulation .

Data Contradiction Resolution

Q. Q7: How should researchers address discrepancies in reported biological activities or structural data?

A7:

- Replicate experiments : Confirm synthesis protocols (e.g., solvent purity, reaction time) to rule out batch variability .

- Cross-validation : Combine NMR, MS, and crystallography to reconcile structural ambiguities (e.g., protonation states) .

- Meta-analysis : Compare results with historical datasets (e.g., adrenergic blockade studies from the 1960s) to identify methodological shifts .

Preclinical Experimental Design

Q. Q8: What guidelines should inform in vivo studies of this compound?

A8:

- NIH standards : Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and sample size justification .

- Dosing protocols : Use pharmacokinetic profiling (e.g., LC-MS/MS plasma analysis) to establish therapeutic windows and avoid toxicity .

- Controls : Include vehicle-only and positive controls (e.g., bretylium for adrenergic blockade) to validate assay sensitivity .

Advanced Analytical Challenges

Q. Q9: How can researchers characterize low-abundance degradation products in this compound formulations?

A9:

- LC-HRMS : Employ high-resolution mass spectrometry with electrospray ionization (ESI) to detect trace impurities (LOQ < 0.1%).

- Stability studies : Accelerated degradation under heat/humidity (e.g., 40°C/75% RH) identifies labile functional groups (e.g., iodide loss via TGA) .

Computational Modeling

Q. Q10: What computational tools predict the reactivity of this compound in novel reactions?

A10:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.